(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

Catalog No.
S528143
CAS No.
22348-32-9
M.F
C17H19NO
M. Wt
253.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

CAS Number

22348-32-9

Product Name

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

IUPAC Name

diphenyl-[(2R)-pyrrolidin-2-yl]methanol

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

InChI

InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2/t16-/m1/s1

InChI Key

OGCGXUGBDJGFFY-UHFFFAOYSA-N

SMILES

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Synonyms

diphenyl-2-pyrrolidinyl-methanol, diphenylprolinol

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

The exact mass of the compound (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol (CAS 22348-32-9) is a highly specialized chiral amino alcohol utilized primarily as a foundational precursor for asymmetric synthesis, specifically in the generation of (R)-Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts and Hayashi-Jørgensen organocatalysts [1]. For procurement and material-selection workflows, this compound is evaluated based on its rigid pyrrolidine scaffold and the massive steric bulk provided by its geminal diphenyl groups, which are strictly required to dictate the stereochemical outcome of transition states during ketone reductions and enamine-mediated additions. Because downstream pharmaceutical intermediates require strict enantiomeric excesses (often >95% ee), purchasing this exact (R)-enantiomer with >99% optical purity is a mandatory prerequisite for synthesizing specific target stereoisomers, making it a critical, non-substitutable regulatory starting material in chiral drug manufacturing.

Substituting (R)-(+)-alpha,alpha-diphenyl-2-pyrrolidinemethanol with baseline analogs such as unsubstituted prolinol, L-proline, or less hindered amino alcohols like valinol fundamentally compromises asymmetric synthesis workflows [1]. The absence of the geminal diphenyl groups eliminates the critical steric shielding required to block one enantioface during transition-state formation, causing enantiomeric excess to drop from >95% to synthetically unviable levels. Furthermore, substituting this compound with its (S)-enantiomer will completely invert the stereochemistry of the final product, yielding the opposite, potentially inactive or toxic, biological enantiomer. Consequently, procurement must strictly source the (R)-enantiomer when the (S)-configuration of a downstream alcohol (via CBS reduction) or a specific Michael adduct is required, as generic in-class substitution will result in total batch failure.

Enantiocontrol in CBS Ketone Reduction vs. Unsubstituted Prolinol

In the asymmetric reduction of prochiral ketones such as acetophenone, the oxazaborolidine catalyst derived from (R)-diphenylprolinol provides highly specific facial selectivity, consistently yielding the product alcohol with >95% enantiomeric excess (ee) [1]. In contrast, catalysts derived from unsubstituted prolinol fail to provide the necessary steric boundary, resulting in poor stereocontrol and drastically lower ee. The bulky diphenyl groups force the larger substituent of the ketone to orient away from the catalyst's face, a mechanical requirement for high enantioselectivity that simpler analogs cannot fulfill.

Evidence DimensionEnantiomeric excess (ee%) in acetophenone reduction
Target Compound Data>95% ee (using diphenylprolinol-derived CBS catalyst)
Comparator Or Baseline<20% ee (using unsubstituted prolinol-derived catalyst)
Quantified Difference>75% absolute increase in ee due to geminal diphenyl steric bulk
ConditionsBorane reduction of acetophenone using oxazaborolidine catalysts

Pharmaceutical procurement requires intermediates with >95% ee to avoid costly downstream chiral resolution; diphenylprolinol guarantees this performance.

Precursor Efficiency for Asymmetric Michael Additions vs. Proline

(R)-diphenylprolinol is the essential precursor for synthesizing diphenylprolinol silyl ethers, which catalyze the asymmetric Michael addition of aldehydes to nitroalkenes with 95-99% ee and chemical yields exceeding 80% at low catalyst loadings (1-5 mol%)[1]. When the baseline compound L-proline is used for the same reaction, it fails to promote the Michael addition efficiently, resulting in low yields (<20%) and favoring parasitic aldol condensation instead.

Evidence DimensionYield and ee% in Michael addition
Target Compound Data95-99% ee, >80% yield (diphenylprolinol silyl ether)
Comparator Or Baseline<20% yield, poor ee, high byproduct formation (Proline)
Quantified Difference>60% absolute yield increase and near-total suppression of aldol byproducts
ConditionsReaction of linear aldehydes with nitroalkenes at room temperature

Buyers sourcing catalysts for C-C bond formation must select diphenylprolinol to ensure high yields and avoid complex purification of side products.

Absolute Stereochemical Determination vs. (S)-Enantiomer

The selection between (R)- and (S)-diphenylprolinol strictly dictates the absolute configuration of the synthesized product, making them non-interchangeable in procurement [1]. In the CBS reduction of simple prochiral ketones, the (R)-diphenylprolinol-derived catalyst selectively yields the (S)-alcohol, whereas the (S)-diphenylprolinol catalyst yields the (R)-alcohol. This binary stereocontrol is absolute and directly controls the biological viability of the downstream API.

Evidence DimensionProduct absolute configuration
Target Compound DataYields (S)-alcohol (from (R)-diphenylprolinol catalyst)
Comparator Or BaselineYields (R)-alcohol (from (S)-diphenylprolinol catalyst)
Quantified Difference100% inversion of product stereochemistry
ConditionsStandard CBS reduction of aryl alkyl ketones

Procurement cannot substitute the (S)-enantiomer for the (R)-enantiomer without completely reversing the stereochemistry and biological activity of the synthesized pharmaceutical.

Synthesis of (R)-CBS Oxazaborolidine Catalysts

Where this compound is the exact required starting material for generating the active catalyst used in the large-scale asymmetric reduction of prochiral ketones to (S)-alcohols in API manufacturing [1].

Production of Silyl Ether Organocatalysts

Where this compound is the essential precursor for synthesizing bulky Hayashi-Jørgensen catalysts used in highly enantioselective Michael, Mannich, and cross-aldol reactions [1].

Enantioselective Metal Catalysis Ligand Design

Where the geminal diphenyl groups provide the necessary steric environment for rare-earth or transition metal-catalyzed asymmetric hydroborations and alkylations, outperforming simpler amino alcohols [1].

Targeted Synthesis of (S)-Enantiomer Pharmaceuticals

Where the precise stereocontrol afforded by this specific (R)-enantiomer is legally and pharmacologically required to produce the active (S)-enantiomer of a drug, avoiding the toxicity of the (R)-enantiomer [1].

XLogP3

2.7

Wikipedia

Diphenylprolinol

Dates

Last modified: 08-15-2023

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